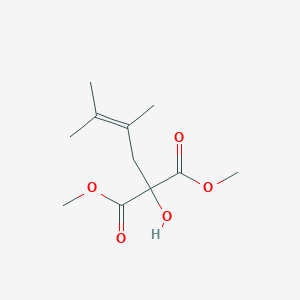
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate typically involves a multi-step process. One common method includes the reaction of 2,3-dimethylbut-2-ene with dimethyl malonate in the presence of a base, such as sodium ethoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2-butene: A related compound with similar structural features but different chemical properties.
Dimethyl malonate: Another related compound used in similar synthetic applications.
Uniqueness
Dimethyl (2,3-dimethylbut-2-en-1-yl)(hydroxy)propanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it an important subject of study and application.
Properties
CAS No. |
82865-24-5 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dimethyl 2-(2,3-dimethylbut-2-enyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C11H18O5/c1-7(2)8(3)6-11(14,9(12)15-4)10(13)16-5/h14H,6H2,1-5H3 |
InChI Key |
WQDNWMNNVWOOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC(C(=O)OC)(C(=O)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















